molecular formula C25H20N2O B4137575 1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-

1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-

Cat. No.: B4137575
M. Wt: 364.4 g/mol
InChI Key: LGHGHDQNCORZBO-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that features a benzimidazole core substituted with a naphthylmethyl group and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylmethylamine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core. This intermediate is then reacted with benzaldehyde under reductive conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol: can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-24(19-10-2-1-3-11-19)25-26-22-15-6-7-16-23(22)27(25)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-16,24,28H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHGHDQNCORZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-(1-naphthalenylmethyl)-alpha-phenyl-

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